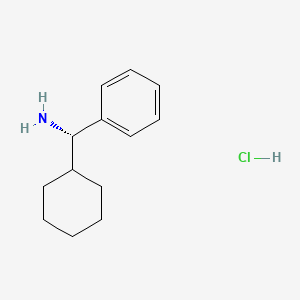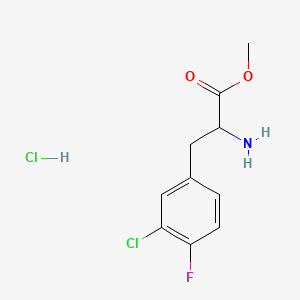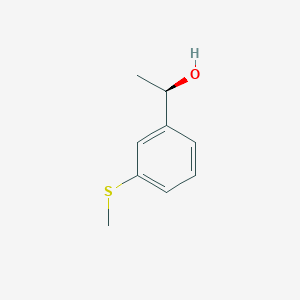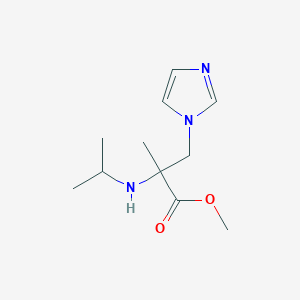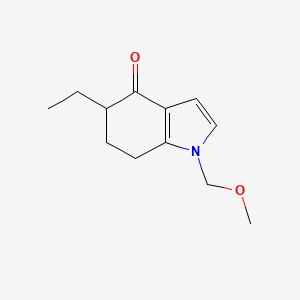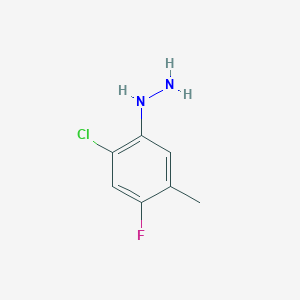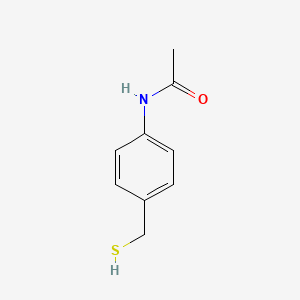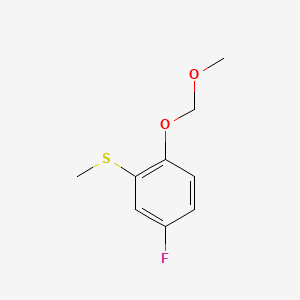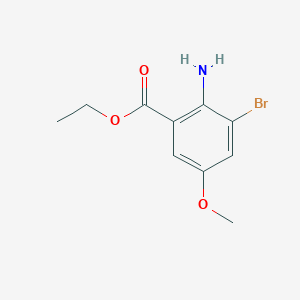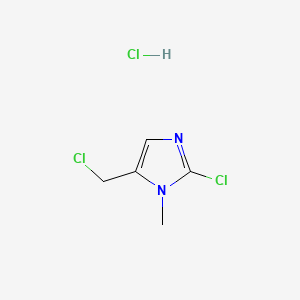
2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chloromethyl group and a methyl group attached to an imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the chlorination of 1-methylimidazole. One common method includes the reaction of 1-methylimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chloromethylated product. This intermediate is then further chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(chloromethyl)pyridine
- 2-chloro-5-(chloromethyl)thiazole
- 2-chloro-5-(chloromethyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7Cl3N2 |
|---|---|
Molecular Weight |
201.48 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c1-9-4(2-6)3-8-5(9)7;/h3H,2H2,1H3;1H |
InChI Key |
ONHCFGOOWVLXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1Cl)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
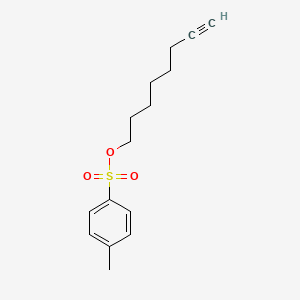
![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)
